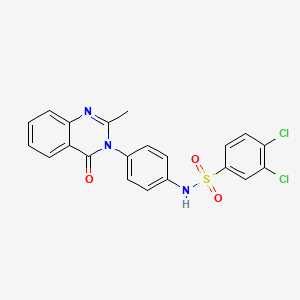

3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O3S/c1-13-24-20-5-3-2-4-17(20)21(27)26(13)15-8-6-14(7-9-15)25-30(28,29)16-10-11-18(22)19(23)12-16/h2-12,25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMQLBXZMIMOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated quinazolinone.

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

The biological activity of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The following are notable biological activities associated with this compound:

- Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit anti-proliferative effects against various cancer cell lines. The compound may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival, suggesting its potential in cancer therapy .

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. This suggests that this compound could have applications in treating infections .

Case Studies

- Cancer Therapy : A study demonstrated that similar sulfonamide derivatives exhibited broad-spectrum antitumor activity. The mechanism involved the inhibition of specific kinases that play a crucial role in cancer cell signaling pathways .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of sulfonamides, highlighting their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that certain derivatives showed low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Target Compound vs. Example 53 (): Both feature sulfonamide and oxo-heterocyclic moieties.

- Target vs. Chlorsulfuron: Chlorsulfuron’s triazine group targets plant acetolactate synthase (ALS), while the target’s quinazolinone may interact with mammalian kinases, reflecting divergent applications (herbicide vs. therapeutic) .

- Target vs. S-Alkylated Triazoles (): The triazole derivatives exhibit thione tautomerism (confirmed via IR and NMR), enhancing stability and metal-binding capacity, whereas the target’s rigid quinazolinone may limit conformational flexibility .

Physicochemical Properties

Table 2: Spectral and Physical Properties

- Spectral Analysis: The absence of νS-H bands (~2500–2600 cm⁻¹) in S-alkylated triazoles confirms thione tautomer dominance, whereas the target’s quinazolinone exhibits a strong C=O stretch (~1660 cm⁻¹) .

Biological Activity

3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. This compound features a complex structure, characterized by a quinazolinone moiety and a benzenesulfonamide group, which are known for their diverse biological activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 424.3 g/mol. The compound exhibits distinct structural features that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.3 g/mol |

| CAS Number | 903310-06-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival. This mechanism suggests potential applications in treating various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including those similar to this compound. Research indicates that compounds in this class demonstrate selective and potent inhibitory activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Cardiovascular Effects

The compound's influence on cardiovascular parameters has also been explored. A related study demonstrated that certain benzenesulfonamide derivatives can affect coronary resistance and perfusion pressure in isolated rat heart models. These compounds produced significant changes in perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .

Case Studies

-

Antimicrobial Efficacy :

- A study synthesized several 4-oxoquinazolin derivatives and tested them against ESKAP pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa). Compounds demonstrated promising antimicrobial activity with minimal toxicity towards Vero cells .

- Cardiovascular Impact :

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Theoretical models suggest varying permeability across different cell lines, which can inform dosing strategies and expected bioavailability .

Q & A

Q. Optimization Strategies :

Q. Table 1: Reaction Conditions and Yields

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

Q. Validation Protocol :

- Compare experimental spectra with published data for analogs (e.g., 3-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide) .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in kinase inhibition?

Methodological Answer:

- Target Identification :

- Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR or VEGFR) .

- Validate via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1–100 µM) .

- Cellular Pathway Analysis :

- Measure downstream signaling markers (e.g., phosphorylated ERK or AKT) via Western blot .

- Combine with siRNA knockdown of suspected kinase targets to confirm specificity .

Q. Data Contradiction Analysis :

- If inconsistent inhibition is observed across cell lines, assess kinase expression levels (qPCR) or mutational status (e.g., EGFR mutations in cancer cells) .

Advanced: How to address contradictory data in cytotoxicity studies across different cell lines?

Methodological Answer:

- Experimental Design :

- Troubleshooting :

Q. Table 2: Cytotoxicity Data from Analog Studies

| Compound | Cell Line (IC50, µM) | Activity (%) | Reference |

|---|---|---|---|

| Quinazolinone analog | HeLa | 73.5 | |

| Sulfonamide derivative | MCF-7 | 38.0 |

Advanced: What strategies enhance the compound's bioavailability without compromising its sulfonamide pharmacophore?

Methodological Answer:

Q. Validation :

Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing anticancer activity?

Methodological Answer:

- Core Modifications :

- Biological Testing :

Q. Key SAR Finding :

- Analogs with 6-chlorobenzo[d][1,3]dioxole substituents show 20% higher cytotoxicity than parent compounds .

Advanced: What methodologies are used to study resistance mechanisms against this compound in cancer cells?

Methodological Answer:

- Long-Term Exposure : Culture cells (e.g., A549) with sublethal doses (IC10–IC20) for 3–6 months to induce resistance .

- Omics Profiling :

- RNA-seq to identify upregulated efflux pumps (e.g., ABCG2) or detoxifying enzymes .

- CRISPR-Cas9 knockout of resistance genes to confirm functional roles .

- Combination Therapy : Test synergy with inhibitors of identified resistance pathways (e.g., ABCG2 inhibitor Ko143) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.